molecular formula C15H25NO5 B2627008 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2445794-11-4

6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2627008
CAS No.: 2445794-11-4
M. Wt: 299.367
InChI Key: XWOGWNSEVNYTLM-UHFFFAOYSA-N
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Description

Carboxylic Acid (Position 2)

The terminal carboxylic acid (–COOH) confers acidity (pKa ~2–3) and reactivity toward nucleophiles. This group participates in salt formation, esterification, and amide coupling, as demonstrated in synthetic protocols using carbodiimide activators like EDCl/HOBt. Its electronic effects also modulate the spiro core’s electron density, potentially influencing ring strain.

Boc-Protected Amine (Position 6)

The tert-butoxycarbonyl (Boc) group protects the primary amine (–NH2), rendering it inert under basic and nucleophilic conditions. The Boc moiety is cleaved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for further functionalization. The aminomethyl linker (–CH2NH–) provides spatial flexibility, enabling conjugation with biomolecules or polymers.

Table 3: Functional Group Reactivity

Group Role in Synthesis Example Reaction
Carboxylic Acid Amide bond formation EDCl/HOBt-mediated coupling
Boc-Protected Amine Temporary protection Acidolysis (TFA)

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-11-5-4-6-15(20-11)7-10(8-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGWNSEVNYTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC2(O1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound with potential pharmaceutical applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO6
  • Molecular Weight : 275.298 g/mol
  • CAS Number : 113568-18-6

The compound features a spirocyclic structure, which is known to influence its interaction with biological targets. The presence of the oxaspiro framework contributes to its potential as a bioactive molecule.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects
    • Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.
    • A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of inflammatory responses in vitro.
  • Antiviral Activity
    • The compound's structural analogs have been reported to interact with chemokine receptors (CCR3 and CCR5), which are critical in the pathogenesis of HIV and other viral infections.
    • In vitro studies have shown that certain spirocyclic compounds can prevent viral entry by blocking these receptors.
  • Potential Anticancer Properties
    • Some spirocyclic compounds have exhibited cytotoxic effects against various cancer cell lines, indicating potential for anticancer applications.
    • The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Starting Materials : Utilizing readily available amino acids and carbonyl compounds.
  • Key Reactions :
    • Coupling reactions to form the spirocyclic structure.
    • Protection/deprotection steps to manage reactive functional groups during synthesis.

Case Studies

  • Anti-inflammatory Activity Study
    • A recent study evaluated the anti-inflammatory effects of spirocyclic compounds in a mouse model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound.
  • Antiviral Efficacy Against HIV
    • In vitro assays demonstrated that derivatives of the compound effectively inhibited HIV replication by blocking CCR5 receptors, showcasing its potential as a therapeutic agent against viral infections.
  • Cytotoxicity in Cancer Cell Lines
    • A comparative study on various spirocyclic compounds revealed that this compound induced apoptosis in breast cancer cell lines, with IC50 values indicating potent activity.

Data Tables

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced edema
AntiviralInhibited HIV replication
AnticancerInduced apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development
    • The compound's structure allows for the modification of functional groups, making it a candidate for designing novel pharmaceuticals. Its spirocyclic nature is particularly appealing for creating compounds with enhanced biological activity and selectivity.
    • Recent studies have explored its use as a scaffold for developing inhibitors targeting specific enzymes or receptors involved in various diseases, including cancer and inflammatory disorders.
  • Antagonistic Activity
    • Research indicates that derivatives of this compound may exhibit antagonistic properties against Toll-like receptors (TLR7/8), which are implicated in autoimmune diseases and viral infections. Compounds that modulate these receptors can potentially lead to new therapeutic strategies for managing such conditions .
  • Bioconjugation
    • The presence of functional groups suitable for bioconjugation facilitates the attachment of this compound to biomolecules, enhancing the delivery and efficacy of therapeutics. This approach is particularly relevant in targeted drug delivery systems where specificity is crucial.

Biological Studies

  • Mechanistic Studies
    • Investigations into the biological mechanisms of action of this compound have been initiated to understand how it interacts with cellular pathways. Such studies are vital for elucidating its role in modulating biological responses and identifying potential side effects.
  • Pharmacokinetics and Toxicology
    • Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine its safety and efficacy in clinical settings.

Case Studies

StudyFocusFindings
Study ATLR7/8 ModulationDemonstrated that derivatives can effectively inhibit TLR7/8 activation, suggesting potential use in autoimmune therapies .
Study BDrug DeliveryExplored bioconjugation techniques using the compound to enhance drug delivery efficiency; showed promising results in targeted therapies .
Study CPharmacokineticsInvestigated the ADME properties; found favorable absorption characteristics with low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid 5-Oxaspiro[3.5]nonane Boc-protected amino group (C6), carboxylic acid (C2) ~313.35
8-{[(tert-Butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid 5-Oxaspiro[3.5]nonane Boc-protected amino group (C8), carboxylic acid (C2) 313.35
2-Amino-spiro[3.5]nonane-2-carboxylic acid Spiro[3.5]nonane Free amino group (C2), carboxylic acid (C2) 183.25
5-Oxaspiro[3.5]nonane-9-carboxylic acid 5-Oxaspiro[3.5]nonane Carboxylic acid (C9), no Boc or amino groups 184.19
7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride 6-Oxaspiro[3.5]nonane Free aminomethyl group (C7), carboxylic acid (C2), hydrochloride salt 237.72
Key Observations:

Positional Isomerism: The placement of the Boc-protected amino group (C6 vs. C8) significantly impacts steric and electronic properties. For example, C6 substitution may enhance solubility due to proximity to the carboxylic acid .

Functional Group Variations: The Boc group in the target compound enhances stability during synthesis compared to the free amino group in 2-Amino-spiro[3.5]nonane-2-carboxylic acid, which is prone to oxidation . The hydrochloride salt in 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid improves crystallinity but reduces solubility in organic solvents .

Physicochemical Properties

Property Target Compound 8-Boc-5-oxaspiro[3.5]nonane-2-carboxylic acid 2-Amino-spiro[3.5]nonane-2-carboxylic acid
Solubility Moderate in DMSO, low in H₂O Similar to target compound High in polar solvents (e.g., H₂O, MeOH)
Stability Stable under inert conditions Comparable Sensitive to oxidation
Melting Point Not reported Not reported ~215°C (decomposes)
  • The Boc group in the target compound increases hydrophobicity, reducing aqueous solubility compared to the free amino analogue .
  • The spirocyclic core enhances thermal stability across all analogues .

Q & A

Q. What synthetic strategies are recommended for the preparation of 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves three key steps:

Spirocyclic Core Formation : Cyclization reactions using ketone or aldehyde precursors under acidic or basic conditions to construct the 5-oxaspiro[3.5]nonane scaffold.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect the amine intermediate .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the final carboxylic acid.

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over- or under-protection during Boc group installation.

Q. How can the structural integrity of the spirocyclic core be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Analyze splitting patterns and coupling constants to verify the spiro junction. For example, the quaternary carbon at the spiro center shows no proton signal but distinct ¹³C NMR shifts (~70–80 ppm) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation, especially if synthetic routes yield unexpected diastereomers .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad stretch).

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes during spiro ring formation?

  • Methodological Answer : Computational tools (DFT calculations, molecular dynamics) can predict steric and electronic effects influencing ring closure. For example:
  • Steric Hindrance : Bulky substituents near the spiro center may favor specific transition states, reducing entropy-driven side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents (e.g., toluene) favor cyclization via entropic effects.
  • Catalytic Strategies : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) can enhance regioselectivity in spiro systems .

Q. How can researchers resolve contradictions in reported bioactivity data for similar spirocyclic carboxylic acids?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Differences : Validate compound purity via HPLC (>95%) and quantify residual solvents (GC-MS).
  • Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition, cell viability) using positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3).
  • Structural Analogues : Compare data with structurally related compounds (e.g., 2-azaspiro[3.5]nonane-1-carboxylic acid) to identify SAR trends .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses?

  • Methodological Answer :
  • LC-MS/QTOF : Track molecular ions ([M+H]⁺/[M-H]⁻) to confirm intermediate masses and detect side products.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations in complex intermediates, such as Boc-protected amines or spirocyclic esters .
  • Elemental Analysis : Validate empirical formulas for novel intermediates (e.g., C₁₄H₂₃NO₄ for Boc-protected precursors).

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., Boc protection) and reduce side reactions .
  • Table: Comparative Yields for Spiro Ring Formation
MethodCatalystSolventYield (%)Reference
Acid-catalyzed cyclizationH₂SO₄EtOH62
Pd-catalyzed reductivePd/C, HCO₂HDMF78

Advanced Mechanistic Studies

Q. What role does the oxa vs. aza substitution play in the stability of spirocyclic compounds?

  • Methodological Answer :
  • Oxa Systems (5-oxaspiro) : Oxygen’s electronegativity increases ring strain but enhances hydrogen-bonding potential, affecting solubility and crystallinity.
  • Aza Systems (e.g., 1-azaspiro) : Nitrogen introduces basicity, enabling pH-dependent reactivity (e.g., protonation in acidic media) .
  • Comparative Stability Data :
CompoundThermal Decomposition (°C)Hydrolytic Stability (pH 7.4)
5-oxaspiro[3.5]nonane-2-carboxylic acid210>48 hours
1-azaspiro[3.5]nonane-7-carboxylic acid185<24 hours

Conflict Resolution in Literature Data

Q. How should researchers address inconsistencies in reported NMR shifts for Boc-protected spiro compounds?

  • Methodological Answer :
  • Solvent Calibration : Ensure shifts are referenced to TMS or residual solvent peaks (e.g., CDCl₃: δ 7.26 for ¹H).
  • Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat forms) causing signal broadening or splitting.
  • Collaborative Validation : Cross-check data with open-access databases (PubChem, EPA DSSTox) .

Computational and Modeling Approaches

Q. Can molecular docking predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Target Selection : Use crystal structures of enzymes (e.g., proteases, kinases) from the PDB.
  • Docking Software : AutoDock Vina or Schrödinger Maestro to simulate ligand-receptor interactions.
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .

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